1-Butyl-1-methylpyrrolidinium hexafluorophosphate
Overview
Description
1-Butyl-1-methylpyrrolidinium hexafluorophosphate is an ionic liquid with the chemical formula C9H20F6NP and a molecular weight of 287.23 g/mol . This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Butyl-1-methylpyrrolidinium hexafluorophosphate, also known as N-butyl-N-methylpyrrolidinium hexafluorophosphate, is an ionic liquid . Its primary targets are the components of the liquid electrolyte in lithium-ion batteries .
Mode of Action
This compound acts as a flame-retarding additive in the liquid electrolyte . It interacts with the electrolyte components to suppress the flammability of the electrolyte and enhance the thermal stability of the batteries .
Biochemical Pathways
It’s known that the compound influences the performance and thermal properties of lithium-ion batteries .
Result of Action
The addition of this compound to the electrolyte significantly reduces the flammability of the electrolyte and improves the thermal stability of lithium-ion batteries . This results in safer and more reliable battery performance.
Action Environment
The action of this compound is influenced by the environment within the lithium-ion battery. The compound’s efficacy and stability can be affected by factors such as temperature, humidity, and the chemical composition of the electrolyte .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidinium hexafluorophosphate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylpyrrolidine with 1-chlorobutane to form 1-butyl-1-methylpyrrolidinium chloride. This intermediate is then reacted with hexafluorophosphoric acid to yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylpyrrolidinium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the hexafluorophosphate anion.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Reactions are typically carried out in polar solvents such as methanol or acetonitrile.
Major Products:
- The major products of these reactions depend on the specific nucleophile and reaction conditions used. For example, reacting with a halide nucleophile can yield the corresponding halide salt .
Scientific Research Applications
1-Butyl-1-methylpyrrolidinium hexafluorophosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-1-methylpiperidinium hexafluorophosphate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Butyl-1-methylpyrrolidinium hexafluorophosphate is unique due to its pyrrolidinium cation, which imparts different physical and chemical properties compared to imidazolium or piperidinium-based ionic liquids. For instance, it exhibits higher thermal stability and different solubility characteristics, making it suitable for specific applications where other ionic liquids may not perform as well .
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.F6P/c1-3-4-7-10(2)8-5-6-9-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGXEKKFZYYPFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F6NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047937 | |
Record name | 1-Butyl-1-methylpyrrolidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330671-29-9 | |
Record name | 1-Butyl-1-methylpyrrolidinium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-1-methylpyrrolidinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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